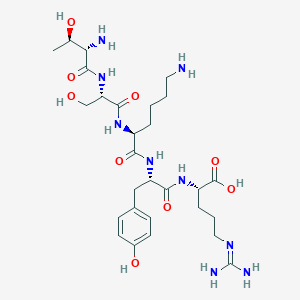

Thr-ser-lys-tyr-arg

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33)/t15-,18+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPSYLINFUPSS-HHHIRMLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003796 | |

| Record name | N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83759-54-0 | |

| Record name | Neo-kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083759540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOKIOTORPHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ETK5E501L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Endogenous Production of Thr Ser Lys Tyr Arg

Natural Isolation and Identification from Mammalian Tissues

The initial discovery and isolation of Thr-Ser-Lys-Tyr-Arg were reported from bovine brain tissue. nih.govnih.gov In these pioneering studies, the peptide was extracted from the methanol-soluble fraction of brain homogenates. The purification process involved a series of chromatographic techniques, including gel filtration and cation exchange chromatography, to isolate the peptide in a pure form. nih.gov Subsequent amino acid sequence analysis confirmed its structure as Threonine-Serine-Lysine-Tyrosine-Arginine. nih.gov

Further research has established that neokyotorphin is the C-terminal fragment of the alpha-globin chain of hemoglobin, corresponding to residues 137-141. nih.gov Hemoglobin alpha and beta chains have been detected in various tissues beyond red blood cells, including the rodent and human brain. nih.gov Specifically, strong alpha-chain staining has been observed in key brain regions such as the cortex, basal ganglia, hippocampus, and hypothalamus, providing a localized source for the generation of neokyotorphin. nih.gov This peptide has also been identified in studies involving murine embryonic fibroblasts, red bone marrow, and spleen cells. nih.gov

Biochemical Pathways of this compound Formation

The generation of this compound in the body is a result of the breakdown of its larger precursor protein, hemoglobin. This process involves specific enzymatic cleavage events.

Proteolytic Processing of Precursor Proteins and Polypeptides

The primary precursor protein for this compound is the alpha chain of hemoglobin. nih.gov Bioactive peptides are often generated through the proteolytic cleavage of larger, inactive precursor proteins. The presence of hemoglobin in various tissues, including neuronal cells, provides the substrate for enzymatic action that leads to the release of neokyotorphin. nih.gov

While hemoglobin's primary role is in oxygen transport, its breakdown can yield a variety of biologically active peptides, including neokyotorphin. The precise in vivo mechanisms for the complete processing of hemoglobin into this specific pentapeptide are an area of ongoing investigation. However, it is understood that this process is a key step in the endogenous production of this compound.

Enzymatic Cleavage Mechanisms and Specificity

The enzymatic cleavage of the hemoglobin alpha-chain to yield this compound has been investigated in vitro. These studies have identified specific proteases capable of generating this pentapeptide.

Pepsin and Cathepsin D : In vitro experiments have demonstrated that both pepsin and the lysosomal protease cathepsin D can cleave hemoglobin to produce neokyotorphin. nih.gov These enzymes are endopeptidases, which cleave peptide bonds within the protein chain.

The in vivo enzymatic pathways are likely more complex. It has been suggested that the proteasome, a large proteolytic complex found in all eukaryotic cells, could be involved in the degradation of cytosolic hemoglobin, potentially generating peptides of a similar size to neokyotorphin. nih.gov However, direct evidence for the proteasome's role in generating this compound is still needed.

Furthermore, other peptidases, such as neutral endopeptidase (NEP), are known to be involved in the metabolism of various neuropeptides in the brain and other tissues by cleaving peptide bonds on the amino side of hydrophobic amino acids. nih.govnih.gov While their specific role in the formation of neokyotorphin from hemoglobin has not been definitively established, they are key players in the broader context of peptide processing in the body. The exact sequence of enzymatic cleavages and the full range of proteases involved in the precise liberation of the this compound sequence in a physiological setting require further research for complete elucidation. nih.gov

Molecular Mechanisms of Action of Thr Ser Lys Tyr Arg

Receptor Interactions and Binding Affinity Studies

The biological actions of peptides are often mediated through their binding to specific receptors on cell surfaces or within the cell. The interaction between a peptide ligand and its receptor is a critical determinant of the downstream biological response.

Identification and Characterization of Putative Receptors

The mechanism of action of Thr-Ser-Lys-Tyr-Arg is dependent on its interactions with specific molecular targets, which may include receptors. nih.govhumapeptide.com While the peptide has been reported to possess analgesic and antimicrobial activities, specific receptors directly and definitively identified for this exact pentapeptide (this compound) are not extensively characterized in the provided literature. Peptides with similar sequences or biological activities are known to interact with various receptor systems, such as opioid receptors in the case of analgesic peptides like kyotorphin (B1673678) (a related but different peptide). nih.gov However, direct evidence identifying a specific receptor for this compound was not found within the scope of the provided information.

Ligand-Receptor Docking Simulations and Binding Site Analysis

Detailed research findings specifically on ligand-receptor docking simulations and binding site analysis for this compound were not available in the provided sources. Such studies are typically employed to predict and understand the molecular interactions between a ligand and its putative receptor binding site at an atomic level, providing insights into binding modes and affinities.

Receptor Selectivity Profiling and Binding Kinetics

Comprehensive data on the receptor selectivity profiling and binding kinetics of this compound were not found in the provided literature. Receptor selectivity studies are crucial for determining the specificity of a peptide's interaction with different receptor subtypes, while binding kinetics provide information on the rates of association and dissociation between the peptide and its receptor.

Cellular Signaling Pathway Modulation

Beyond initial receptor binding, peptides can modulate various intracellular signaling pathways, leading to diverse cellular responses.

Investigation of Downstream Intracellular Signaling Cascades (e.g., G-protein coupling, cAMP response)

This compound may play a role in cell signaling pathways, potentially due to the presence of amino acids like tyrosine (Tyr) and arginine (Arg), which are known to be involved in phosphorylation and signal transduction processes. nih.gov Tyrosine residues, for instance, can undergo phosphorylation, a key post-translational modification that can activate various signaling cascades regulating cellular functions. nih.gov If phosphorylated, the peptide itself could potentially act as a signaling molecule in various pathways. nih.gov While the general involvement of amino acids like Ser, Thr, and Tyr in phosphorylation and signaling cascades is established, specific details regarding the modulation of downstream intracellular signaling cascades, such as direct G-protein coupling or modulation of the cAMP response, specifically by this compound were not detailed in the provided sources.

Enzyme Activation or Inhibition Profiling

This compound, also known as neokyotorphin, is a pentapeptide derived from the C-terminal region of hemoglobin α-chain (Hbα) nih.gov. It has been identified in bovine brain and is considered the propeptide of kyotorphin (Tyr-Arg) ekb.eguodiyala.edu.iq. Neokyotorphin has a molar mass of 653 Da and an isoelectric point of 10.5, giving it a charge of +2 at pH 7 mdpi.com.

The mechanism of action of this compound depends on its interactions with specific molecular targets . If phosphorylated, it can function as a signaling molecule in various pathways . The peptide may also bind to receptors or enzymes, thereby modulating their activity and influencing downstream biological effects .

Protein Phosphorylation Studies (e.g., Tyrosine, Serine, Threonine kinases)

This compound can act as a substrate for kinases and phosphatases, which is helpful in phosphorylation studies essential for signal transduction pathways . The presence of Tyrosine (Tyr) and Arginine (Arg) residues in the peptide sequence suggests a potential role in cell signaling pathways involving phosphorylation . Tyrosine residues, in particular, can undergo phosphorylation, which activates various signaling cascades that regulate cellular functions like growth and differentiation .

Research indicates that protein phosphorylation and dephosphorylation events are correlated with the activation of defense responses in plants, and protein kinase inhibitors can block these responses google.com. While this research is in plants, it highlights the general importance of protein phosphorylation, including tyrosine, serine, and threonine kinases, in cellular signaling google.com. Another study on congenital hemolytic anemias noted decreased protein kinase activity in red blood cells and suggested that defective phosphorylation of membrane protein might play a role in shape changes and permeability issues core.ac.uk. These findings underscore the broader context in which phosphorylation studies, potentially involving peptides like Thr-Ser-Lys-Lys-Tyr-Arg, are conducted to understand cellular processes and disease mechanisms.

Interactions with Cellular Components and Macromolecules

This compound can be employed to investigate how proteins interact with each other, which is crucial for understanding cellular functions .

Membrane Interaction Mechanisms and Translocation Potential

Peptides with basic residues like Lysine (B10760008) (Lys) and Arginine (Arg) have been shown to disrupt bacterial membranes, suggesting that this compound may possess antimicrobial properties through membrane disruption . As a cationic peptide, this compound, like other cell-penetrating peptides (CPPs), has an inherent membrane interaction, penetration, and translocation capability researchgate.net. CPPs are typically short, predominantly cationic peptides that can cross cellular membranes and be internalized into various cell types researchgate.net. The mechanism of membrane translocation is highly dependent on the type of membrane and the membrane-active peptide researchgate.net. Active uptake mechanisms such as endocytosis and pinocytosis have been proposed as translocation routes for some CPPs researchgate.net.

Modulation of Protein-Protein Interactions

This compound can be used to study protein-protein interactions . Hemoglobin-derived peptides, including neokyotorphin (this compound), have been shown to have bioactive roles and can interact with various targets nih.govnih.gov. The degradation of hemoglobin can release globin chains, which are then metabolized by proteolytic enzymes, resulting in the production of bioactive peptides like hemopressins and hemorphins htct.com.brelsevier.es. These peptides are transported in the bloodstream and regulate various bodily functions elsevier.es.

While the direct modulation of specific protein-protein interactions by this compound is an area of ongoing research, its derivation from hemoglobin and its classification as a bioactive peptide suggest its potential involvement in modulating interactions within cellular pathways. The study of protein-protein interactions is crucial for understanding cellular functions, and peptides like this compound can serve as tools in these investigations .

Structure Activity Relationship Sar Studies of Thr Ser Lys Tyr Arg

Rational Design of Thr-Ser-Lys-Tyr-Arg Analogs

The rational design of peptide analogs is a systematic process aimed at creating new molecules with improved characteristics, such as increased potency, selectivity, or stability. This process relies heavily on a detailed understanding of the SAR of the parent peptide.

Amino acid substitution is a foundational technique in SAR studies. By systematically replacing each amino acid in the this compound sequence, researchers can identify "hot spots"—residues that are critical for the peptide's function. genscript.com

Alanine Scanning: A widely used method is alanine scanning, where each residue is individually mutated to alanine. wikipedia.orgcreative-peptides.com Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original amino acid (e.g., charge, hydrogen-bonding capability, or aromaticity) without introducing significant steric hindrance or altering the main-chain conformation. creative-peptides.com The impact of each substitution on biological activity reveals the importance of the original residue's side chain. wikipedia.org For the this compound peptide, an alanine scan would likely highlight the critical roles of the basic (Lys, Arg) and aromatic (Tyr) residues.

Conservative and Non-Conservative Replacements: Beyond alanine scanning, other substitutions can provide more nuanced information.

Conservative substitutions involve replacing an amino acid with one that has similar physicochemical properties. For example, substituting Tyrosine (Tyr) with Phenylalanine (Phe) would remove the hydroxyl group but maintain the aromatic ring, allowing researchers to probe the specific role of the hydroxyl group in hydrogen bonding versus the role of the aromatic ring in stacking interactions. russelllab.org Similarly, swapping Lysine (B10760008) for Arginine would maintain the positive charge but alter the geometry and hydrogen-bonding potential of the basic group.

Non-conservative substitutions involve replacing an amino acid with one that has vastly different properties. For instance, replacing the positively charged Lysine with a negatively charged glutamate could result in a loss of activity if electrostatic interactions are critical, potentially even leading to repulsion from the target binding site. nih.gov

Interactive Table: Predicted Impact of Amino Acid Substitutions in this compound This table outlines the hypothetical effects of various substitutions on the peptide's biological activity based on general principles of SAR.

| Original Residue | Position | Substitution | Type | Predicted Effect on Activity | Rationale |

| Thr | 1 | Ala | Non-Conservative | Moderate to Significant Decrease | Removes hydroxyl group, disrupting potential hydrogen bonds. |

| Ser | 2 | Ala | Non-Conservative | Moderate to Significant Decrease | Removes hydroxyl group, disrupting potential hydrogen bonds. |

| Lys | 3 | Ala | Non-Conservative | Significant Decrease | Removes positive charge, disrupting critical electrostatic interactions. nih.gov |

| Lys | 3 | Arg | Conservative | Activity likely retained | Maintains positive charge, though geometry differs. |

| Tyr | 4 | Ala | Non-Conservative | Significant Decrease | Removes both aromatic ring and hydroxyl group, disrupting stacking, hydrophobic, and hydrogen-bonding interactions. |

| Tyr | 4 | Phe | Conservative | Minor to Moderate Decrease | Retains aromatic ring for stacking but removes the hydroxyl group, preventing hydrogen bonding. russelllab.org |

| Arg | 5 | Ala | Non-Conservative | Significant Decrease | Removes positive charge and guanidinium group, disrupting key electrostatic and hydrogen-bonding interactions. nih.gov |

| Arg | 5 | Lys | Conservative | Activity likely retained | Maintains positive charge. |

For this compound, C-terminal truncation by removing Arginine would likely have a profound negative impact, as terminal charged residues are often essential for anchoring a peptide to its receptor. rsc.org Similarly, N-terminal truncation of Threonine and Serine would help determine if these residues primarily contribute to binding specificity or are part of a larger structural motif. Deleting an internal residue, such as Lysine, could drastically alter the spacing and orientation of the critical Tyrosine and Arginine residues, likely abolishing activity.

Influence of Individual Amino Acid Residues on Function

Lysine and Arginine are basic amino acids, meaning their side chains are positively charged at physiological pH. khanacademy.org This positive charge is frequently a dominant factor in molecular recognition, enabling strong electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) on a target protein or receptor. nih.gov

In the this compound sequence, the two basic residues, Lysine and Arginine, are strategically positioned. The guanidinium group of Arginine is particularly effective at forming multiple hydrogen bonds and salt bridges, often acting as a key anchoring point. nih.gov The presence of both Lysine and Arginine suggests that electrostatic interactions are fundamental to the peptide's biological activity, likely guiding its orientation and stabilizing its binding to a target.

Threonine, Serine, and Tyrosine all feature hydroxyl (-OH) groups in their side chains. khanacademy.org These groups are polar and can act as both hydrogen bond donors and acceptors, allowing them to form specific, directional interactions that are crucial for binding affinity and selectivity.

The hydroxyl groups of Threonine and Serine at the N-terminus of the peptide can engage with polar pockets on a receptor surface. The hydroxyl group on Tyrosine's phenol ring is also a key functional group, contributing to binding through hydrogen bonding. rsc.org Furthermore, these hydroxyl groups are common sites for post-translational modifications like phosphorylation, which can act as a molecular switch to modulate the peptide's activity. russelllab.org

Tyrosine is an aromatic amino acid, characterized by its bulky benzene ring. study.com This aromatic ring is critical for several types of non-covalent interactions that stabilize protein and peptide structures. nih.gov

Hydrophobic Interactions: The aromatic ring is partially hydrophobic and tends to favor being buried in nonpolar pockets within a protein's core or binding site. russelllab.org

Stacking Interactions (π-π): The flat face of the tyrosine ring can stack against other aromatic rings (like Phenylalanine, Tryptophan, or another Tyrosine) in a binding partner, contributing significantly to binding affinity. russelllab.orgnih.gov

Cation-π Interactions: The electron-rich face of the aromatic ring can form a strong, non-covalent bond with positively charged groups, such as the side chains of Lysine and Arginine. nih.gov This type of interaction could occur either intramolecularly, helping to stabilize a specific peptide conformation, or intermolecularly with a basic residue on a target protein.

In the context of this compound, the Tyrosine residue is centrally located, where it can simultaneously engage in hydrogen bonding via its hydroxyl group and stabilize the peptide-receptor complex through aromatic and hydrophobic interactions. rsc.org

Conformational Studies and Functional Correlations of this compound

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. For the pentapeptide this compound, conformational studies are pivotal in elucidating the spatial arrangement of its amino acid residues and how this topography influences its functional interactions. The peptide's short length suggests a high degree of flexibility, likely existing as an ensemble of interconverting conformers in solution rather than a single rigid structure. Computational methods such as molecular dynamics simulations and spectroscopic techniques are typically employed to probe the conformational landscape of such peptides. These studies provide insights into the energetically favorable structures and the dynamic interplay of forces that govern them.

Analysis of Secondary Structure Elements (e.g., Helical Content, β-Sheets)

The secondary structure of this compound is unlikely to form stable, canonical α-helices or β-sheets due to its short sequence length. Short peptides often lack the requisite number of residues to establish the repeating pattern of hydrogen bonds that stabilize these structures nih.gov. Instead, they are more likely to adopt less regular structures, such as β-turns or random coils nih.gov. The propensity of a peptide to form a particular secondary structure is influenced by the intrinsic conformational preferences of its constituent amino acids.

An analysis of the individual amino acid propensities within the this compound sequence suggests a predisposition towards a disordered or β-turn conformation. Threonine and Serine, for instance, are often considered helix-disrupting residues due to their side chains' ability to form hydrogen bonds with the peptide backbone, which can compete with the formation of helical hydrogen bonds nih.govquora.com. Tyrosine and other bulky aromatic amino acids are frequently found in β-strands nih.gov. Lysine and Arginine, with their long, flexible, and charged side chains, are versatile and can be found in various secondary structures, though they have a notable propensity for α-helices nih.govacs.org.

Given the presence of multiple polar and charged residues, coupled with the helix-disrupting nature of Threonine and Serine, the pentapeptide this compound is most likely to exist as a flexible ensemble of random coil structures, potentially with transient, localized turn-like features. Predictive models for peptide secondary structure often classify short, polar sequences as predominantly coil iiitd.edu.inresearchgate.netbiorxiv.orgnih.gov.

| Amino Acid Residue | Typical Secondary Structure Propensity | Rationale |

|---|---|---|

| Threonine (Thr) | β-Sheet, Turn; Helix Disruptor | The hydroxyl group can interfere with backbone hydrogen bonding in an α-helix. |

| Serine (Ser) | Turn, Coil; Helix Disruptor | Similar to Threonine, the side chain hydroxyl can compete for backbone hydrogen bonds. quora.com |

| Lysine (Lys) | α-Helix | The long, flexible side chain can accommodate helical structures, and its charge can stabilize helices through ionic interactions. acs.org |

| Tyrosine (Tyr) | β-Sheet, Aromatic Stacking | The bulky aromatic side chain is sterically favored in the more extended β-sheet conformation. nih.govrusselllab.org |

| Arginine (Arg) | α-Helix | The guanidinium group can form multiple hydrogen bonds and salt bridges, often stabilizing helical structures. acs.org |

Impact of Non-Covalent Interactions (Hydrogen Bonding, Van der Waals Forces) on Bioactivity

The bioactivity of this compound is critically dependent on the non-covalent interactions that stabilize its transient conformations and mediate its binding to biological targets. These interactions, though individually weak, collectively determine the peptide's structural preferences and functional efficacy.

Hydrogen Bonding: The peptide sequence is rich in residues with side chains capable of forming hydrogen bonds. The hydroxyl groups of Threonine and Serine can act as both hydrogen bond donors and acceptors reddit.comimgt.orgreddit.com. The phenolic hydroxyl group of Tyrosine is also a potent hydrogen bond donor russelllab.orgimgt.orgias.ac.in. The primary amine of the Lysine side chain and the guanidinium group of Arginine are excellent hydrogen bond donors reddit.comimgt.orgreddit.comnih.gov. These side chains can form intramolecular hydrogen bonds that may stabilize specific turn-like conformations, or they can form intermolecular hydrogen bonds with a receptor, which is often a key determinant of biological activity. The satisfaction of the hydrogen bonding potential of these polar side chains is a significant factor in protein architecture and interaction nih.gov.

Electrostatic Interactions: At physiological pH, the side chains of Lysine and Arginine are positively charged imgt.orgmdpi.comwikipedia.org. These charges can engage in attractive electrostatic interactions, or salt bridges, with negatively charged residues on a receptor protein, such as Aspartic acid or Glutamic acid. Such interactions are often crucial for the initial recognition and binding of the peptide to its target acs.org. Conversely, repulsive electrostatic forces between the two adjacent positive charges of Lysine and Arginine might influence the local backbone conformation, favoring a more extended structure to minimize this repulsion. The distribution and patterning of charged residues are known to significantly affect the conformational ensembles of peptides mdpi.commdpi.comresearchgate.net.

| Amino Acid Residue | Side Chain Functional Group | Potential Non-Covalent Interactions |

|---|---|---|

| Threonine (Thr) | Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor |

| Serine (Ser) | Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor |

| Lysine (Lys) | Primary Amine (-NH3+) | Hydrogen Bond Donor, Electrostatic (Ionic) |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH), Aromatic Ring | Hydrogen Bond Donor/Acceptor, Van der Waals (Stacking) |

| Arginine (Arg) | Guanidinium Group | Hydrogen Bond Donor, Electrostatic (Ionic) |

Chemical Synthesis and Derivatization of Thr Ser Lys Tyr Arg

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a widely used and efficient method for peptide synthesis, particularly suitable for preparing peptides of varying lengths, including pentapeptides. In SPPS, the peptide chain is built stepwise while anchored to an insoluble solid support, typically a polymeric resin, via the C-terminus of the first amino acid. This approach simplifies purification procedures as excess reagents and by-products can be removed by washing the resin after each reaction step. The peptide chain is elongated by sequentially coupling protected amino acids to the free N-terminus of the growing peptide chain on the resin.

Optimized Coupling Reagents and Strategies for Pentapeptide Assembly

Efficient formation of the peptide bond between the carboxyl group of an incoming protected amino acid and the free amino group on the resin-bound peptide is critical for successful SPPS. This coupling reaction requires the activation of the carboxyl group of the incoming amino acid using coupling reagents. A variety of coupling reagents are available, and their selection can impact reaction efficiency, minimize side reactions such as racemization, and improve yield and purity.

Commonly used coupling reagents in SPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxyazabenzotriazole (HOAt) to reduce racemization and improve reaction rates. Uronium or phosphonium (B103445) salt-based reagents such as HATU, HCTU, COMU, HBTU, and PyBOP are also widely employed due to their high reactivity and efficiency, particularly in Fmoc-based SPPS. These reagents facilitate the formation of an activated intermediate that reacts with the free amino group to form the peptide bond.

For the assembly of a pentapeptide like Thr-Ser-Lys-Tyr-Arg, optimized coupling strategies may involve selecting highly reactive reagents to ensure complete coupling in each step. In some cases, especially for challenging couplings or with sterically hindered amino acids like Arginine, a double-coupling strategy may be employed to increase coupling efficiency and improve crude peptide purity. Optimizing parameters such as reaction time, temperature, and reagent concentration can further enhance the yield and minimize side-product formation.

Protective Group Schemes for Amino Acid Side Chains

Amino acids possess various functional groups in their side chains that can interfere with peptide bond formation if left unprotected. Therefore, appropriate orthogonal protective groups are used to selectively block these reactive functionalities during the synthesis cycles and are removed only at the final cleavage step or selectively during synthesis if needed for specific modifications. Orthogonal protection schemes utilize protecting groups that are removed under different chemical conditions, allowing for selective deprotection.

The two principal protecting group strategies in SPPS are the Boc/Benzyl (B1604629) (Boc/Bzl) and Fmoc/tert-Butyl (Fmoc/tBu) approaches. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions. In this scheme, the Nα-amino group is protected with the base-labile Fmoc group, while acid-labile tert-butyl (tBu) based groups are commonly used for side chain protection.

For the amino acids in this compound:

Threonine (Thr) and Serine (Ser) have hydroxyl groups in their side chains that require protection, typically with a tBu group in Fmoc chemistry. Current time information in Tiranë, AL.

Lysine (B10760008) (Lys) has an ε-amino group that is usually protected with a Boc group in Fmoc chemistry. Current time information in Tiranë, AL.

Tyrosine (Tyr) has a phenolic hydroxyl group that is typically protected with a tBu or Benzyl (Bzl) group. The Bzl group is more acid-labile and often used in Boc chemistry, while tBu is preferred in Fmoc chemistry. Current time information in Tiranë, AL.

Arginine (Arg) has a guanidino group that requires protection, often with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group or a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group in Fmoc chemistry. Current time information in Tiranë, AL.

The choice of side chain protecting groups is crucial to ensure their stability throughout the repetitive coupling and Nα-deprotection cycles and their efficient removal during the final cleavage of the peptide from the resin.

Solution-Phase Peptide Synthesis Techniques for this compound and Analogs

While SPPS is prevalent, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the synthesis of short peptides and for large-scale production. In solution-phase synthesis, the coupling reactions and purification steps are carried out in a homogeneous solution. This method can offer advantages such as easier scale-up and purification without the need for specialized solid supports.

Solution-phase synthesis of peptides typically involves coupling protected amino acid or peptide fragments in a stepwise or convergent manner. Each intermediate product needs to be isolated and purified before the next coupling step. Protecting groups for both the N-terminus and C-terminus are required, as well as side chain protection, though for very short peptides, some side chains might not require protection depending on the specific amino acids and reaction conditions. Coupling reagents similar to those used in SPPS can be employed in solution phase.

For a pentapeptide like this compound, solution-phase synthesis could involve sequentially adding protected amino acids or coupling smaller protected fragments (e.g., a dipeptide and a tripeptide). While potentially more labor-intensive due to intermediate purification steps compared to SPPS, solution-phase synthesis can be advantageous for producing large quantities of short peptides with high purity.

Enzymatic Synthesis Approaches for this compound

Enzymatic peptide synthesis utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. This approach offers a milder and more environmentally friendly alternative to chemical synthesis, often conducted under aqueous conditions and near neutral pH. Enzymatic synthesis can be highly chemoselective, potentially reducing the need for extensive side chain protection and minimizing racemization.

Enzymes can catalyze peptide bond formation through either equilibrium-controlled or kinetically controlled reactions. While primarily known for hydrolysis, proteases can be used for synthesis by shifting the equilibrium towards condensation or by using activated substrates.

Enzymatic synthesis approaches could potentially be applied to the synthesis of this compound, either by coupling individual amino acids or by ligating smaller peptide fragments using a peptiligase enzyme. This method is particularly being explored for the synthesis of longer or more complex peptides that are challenging to produce by traditional chemical methods, but it can also be applicable to shorter sequences. The success of enzymatic synthesis depends on identifying suitable enzymes with high catalytic efficiency and specificity for the desired peptide sequence.

Incorporation of Post-Translational Modifications (PTMs) in Synthetic this compound

Post-translational modifications (PTMs) are chemical modifications that occur on amino acid residues after peptide chain synthesis. Incorporating PTMs into synthetic peptides is crucial for studying their biological roles and developing modified peptides with altered properties. Phosphorylation is a particularly important PTM, occurring primarily on serine, threonine, and tyrosine residues.

Synthetic strategies allow for the site-specific incorporation of PTMs during or after peptide assembly. This is typically achieved by using modified amino acid building blocks during SPPS or by performing chemical or enzymatic modifications on the synthesized peptide.

Phosphorylation of Serine, Threonine, and Tyrosine Residues

Phosphorylation involves the addition of a phosphate (B84403) group to the hydroxyl groups of serine and threonine, or the phenolic hydroxyl group of tyrosine. To synthesize phosphorylated this compound or its phosphorylated analogs, specific methods are employed to introduce phosphate groups at the desired positions (Ser, Thr, or Tyr).

One common approach is the direct incorporation of protected phosphoamino acid building blocks during solid-phase peptide synthesis. For Fmoc-based SPPS, suitably protected Fmoc-phosphoamino acids, such as Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, and Fmoc-Tyr(PO(OBzl)OH)-OH, are commercially available and can be coupled like standard protected amino acids. The benzyl protecting groups on the phosphate moiety are typically removed during the final acid cleavage step. Optimized coupling protocols using uronium-based reagents like HBTU or HATU are recommended for incorporating these bulky and sometimes challenging phosphoamino acids.

Another strategy involves post-synthetic phosphorylation of the peptide after it has been cleaved from the resin. This method involves chemically phosphorylating the hydroxyl groups of Ser, Thr, or Tyr residues in the synthesized peptide. Various phosphorylating agents and conditions can be used for this purpose. For example, the H-phosphonate method involves reacting unprotected hydroxyl groups on the resin-bound peptide with an H-phosphonate, followed by oxidation to form the phosphate. Global phosphorylation of unprotected hydroxyl groups in solution after peptide synthesis is also a possible approach.

Methylation of Lysine and Arginine Residues

Methylation is a post-translational modification that can occur on the side chains of lysine and arginine residues in proteins and peptides. genscript.comnih.gov This modification involves the addition of methyl groups to the ε-amine of lysine or the guanidino nitrogens of arginine. nih.govnih.gov Lysine can be mono-, di-, or tri-methylated, while arginine can be mono- or di-methylated (either asymmetrically or symmetrically). nih.govnih.govsigmaaldrich.com

Methylation of lysine and arginine residues can be introduced during peptide synthesis using commercially available protected and methylated amino acid building blocks. sigmaaldrich.com For Fmoc-based SPPS, derivatives such as Fmoc-Lys(Me,Boc)-OH for monomethyl lysine, Fmoc-Lys(Me)₂-OH for dimethyl lysine, and Fmoc-Lys(Me)₃Cl-OH for trimethyl lysine are available. sigmaaldrich.com For arginine methylation, Fmoc-Arg(Me,Pbf)-OH for monomethyl arginine, Fmoc-SAMA(Boc)₂-ONa for symmetric dimethylarginine, and Fmoc-ADMA(Pbf)-OH for asymmetric dimethylarginine can be used. sigmaaldrich.com These derivatives are compatible with standard Fmoc SPPS protocols and coupling methods. sigmaaldrich.com The protecting groups (Pbf and Boc) are typically cleaved using standard TFA cleavage cocktails. sigmaaldrich.com

Methylation does not alter the charge of the lysine or arginine residue at physiological pH, which is a characteristic that distinguishes it from some other post-translational modifications. nih.gov Despite the minimal change in size and charge, methylation can significantly impact protein function and interactions. nih.govnih.gov

Research findings indicate that methylation of lysine and arginine residues is a widespread post-translational modification in eukaryotes, regulating various cellular processes including gene transcription, signal transduction, and protein transport. nih.govsigmaaldrich.com Studies have also explored the analytical detection of methylated amino acids and peptides, often involving derivatization methods for techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.netnih.gov These methods typically involve esterification of carboxylic groups followed by acylation of amine and hydroxyl groups. mdpi.comresearchgate.net

Data on the stability of methylated amino acid derivatives in analytical procedures has been reported. For instance, methyl ester-pentafluoropropionic (Me-PFP) derivatives of methylated lysine and arginine have shown remarkable stability in toluene (B28343) extracts, although stability can vary depending on the specific amino acid and biological matrix. mdpi.comnih.gov

Design and Synthesis of this compound Peptidomimetics

Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides while overcoming some of their inherent limitations, such as poor metabolic stability and low oral bioavailability. unc.eduupc.edunih.govnih.gov The design of peptidomimetics often involves modifying the peptide backbone or replacing amide bonds, while retaining the essential amino acid side chains in a defined spatial relationship. ekb.egunc.edu

Strategies for Amide Bond Replacements and Backbone Modifications

Strategies for modifying the peptide backbone and replacing amide bonds in the design of peptidomimetics for sequences like this compound include:

Isosteric Amide Bond Replacement: This involves substituting the labile amide bond with a more stable surrogate that mimics its structural and electronic properties. rsc.orgmdpi.com Examples of isosteric replacements include thioesters, ketomethylenes, endothiopeptides, phosphonamides, and depsipeptides. rsc.org Chloroalkene dipeptide isosteres (CADIs) are another type of amide bond isostere where a chloroalkene structure replaces the amide bond, aiming to mimic the Van der Waals radii and electronegativity of the replaced oxygen atom. nih.gov

Backbone Modifications: Beyond simple amide bond replacements, modifications to the peptide backbone can involve incorporating non-natural amino acids or altering the connectivity of the backbone atoms. rsc.orgub.edu N-methylation, where a methyl group is added to the amide nitrogen, is a type of backbone modification that can enhance metabolic stability and influence conformational freedom. nih.govub.edu Other modifications include retro-inverso bonds, methylene-oxy bonds, hydroxyethylene bonds, thiomethylene bonds, and carba-bonds. rsc.org

Incorporation of Unnatural Amino Acids: Substituting natural amino acids with unnatural or non-proteinogenic amino acids can improve metabolic stability and potentially alter biological activity. unc.edunih.gov D-amino acids are frequently used for this purpose, as they can increase resistance to enzymatic degradation. ekb.egunc.edu N-methyl amino acids and β-amino acids are other examples of unnatural amino acids used in peptidomimetic design. rsc.org

These modifications aim to improve the pharmacokinetic properties of the resulting peptidomimetics, such as increased resistance to proteolysis and improved membrane permeability. unc.eduupc.edunih.govrsc.org

Conformational Constraints in Peptidomimetic Design

Introducing conformational constraints is a key strategy in peptidomimetic design to limit the flexibility of the molecule and pre-organize it into a conformation favorable for binding to its target receptor. unc.eduupc.edumdpi.com Linear peptides often exist in multiple flexible conformations in solution, and the entropic cost of adopting a specific binding conformation can reduce affinity. mdpi.com By reducing conformational flexibility, constraints can lead to improved binding affinity and selectivity. upc.edumdpi.com

Strategies for introducing conformational constraints include:

Cyclization: Forming cyclic structures within the peptide or peptidomimetic can significantly reduce conformational freedom. unc.eduupc.edursc.org Cyclization can be achieved through various linkages, including backbone (head-to-tail) cyclization, side-chain to terminus linkages, or side-chain to side-chain linkages (e.g., disulfide bridges, lactams, lactones, thioethers). upc.edursc.org Cyclic peptides often exhibit increased resistance to proteases and improved cell permeability. upc.edursc.org

Incorporation of Conformationally Constrained Amino Acids: Utilizing amino acids with restricted conformational space, such as proline or synthetic constrained amino acids, can induce local constraints in the peptide chain. upc.edunih.gov Proline, for instance, has a constrained backbone due to the covalent bond between its side chain and the amine nitrogen. upc.edu

Rigid Scaffolds: Incorporating rigid organic scaffolds into the peptide sequence can replace multiple amino acid residues and enforce specific spatial arrangements of the side chains. upc.edunih.gov These scaffolds are designed to mimic the presentation of side chains in desired secondary structures. nih.gov

Stapling: This technique involves introducing a covalent link between amino acid side chains at specific positions to stabilize desired secondary structures, such as alpha-helices. mdpi.com

By limiting the range of possible conformations, these strategies can help to reduce the entropic penalty upon target binding and enhance the desired biological activity. upc.edumdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for the initial purification of Thr-ser-lys-tyr-arg after synthesis and for assessing its purity before further analysis. The choice of technique depends on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of peptides like this compound. nih.govthermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. thermofisher.com In RP-HPLC, the peptide is separated based on its hydrophobic character. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a gradient of increasing organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

The retention of this compound is determined by the collective properties of its constituent amino acids. The Tyrosine residue provides significant hydrophobicity due to its aromatic ring, promoting interaction with the C18 stationary phase. thermofisher.com Conversely, the hydrophilic and charged residues—Threonine, Serine, Lysine (B10760008), and Arginine—decrease retention. The two basic residues, Lysine and Arginine, will be positively charged at the acidic pH commonly used in RP-HPLC, which can influence peak shape and retention.

For preparative purposes, a larger column is used to isolate milligrams to grams of the peptide. acs.orgacs.org Analytical HPLC uses a smaller column to assess the purity of the collected fractions, ideally showing a single, sharp peak corresponding to the target peptide. sigmaaldrich.com

Table 1: Representative Analytical RP-HPLC Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Provides high-resolution separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to protonate silanols and provide a counter-ion for basic residues, improving peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the non-polar stationary phase. |

| Gradient | 5% to 45% B over 30 minutes | A gradual increase in organic solvent concentration allows for the separation of the peptide from impurities with different hydrophobicities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 214 nm and 280 nm | 214 nm detects the peptide backbone bonds. 280 nm is specific for the Tyrosine residue's aromatic ring. |

Affinity chromatography is a powerful technique that separates molecules based on highly specific binding interactions. For the direct isolation of this compound, this method would require a specific binding partner (a ligand) to be immobilized on the chromatography matrix. For instance, if the peptide is known to bind to a particular antibody or receptor protein, that protein can be coupled to the stationary phase. A solution containing the peptide is then passed through the column; this compound will bind specifically, while impurities are washed away. The purified peptide is then eluted by changing the buffer conditions (e.g., pH, ionic strength) to disrupt the binding interaction.

More commonly, affinity chromatography is used to study the interactions of this compound with potential biological targets. In this application, the peptide itself could be immobilized on the matrix to "fish" for its binding partners from a complex biological sample, such as a cell lysate. Alternatively, a known target protein can be immobilized to measure its affinity for the peptide. unc.edunih.gov For example, proteins with domains that recognize specific peptide sequences, such as those containing arginine or tyrosine, could be used to probe interactions.

Mass Spectrometry (MS) for Accurate Mass and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for peptide characterization, providing a highly accurate measurement of its molecular weight and enabling the confirmation of its amino acid sequence. wiley-vch.de For this compound, high-resolution MS can determine its monoisotopic mass with high precision, confirming its elemental composition.

To verify the sequence, tandem mass spectrometry (MS/MS) is employed. In this process, the protonated peptide ion (the precursor ion) is selected and fragmented, typically by collision-induced dissociation (CID). The fragmentation occurs primarily along the peptide backbone, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

Table 2: Calculated Molecular Mass and Predicted MS/MS Fragments for this compound ([M+H]⁺) Calculated Monoisotopic Mass: 682.3702 Da

| b-ion | Sequence | m/z | y-ion | Sequence | m/z |

|---|---|---|---|---|---|

| b₁ | T | 102.0550 | y₁ | R | 175.1188 |

| b₂ | TS | 189.0869 | y₂ | YR | 338.1822 |

| b₃ | TSK | 317.1828 | y₃ | KYR | 466.2781 |

| b₄ | TSKY | 480.2462 | y₄ | SKYR | 553.3100 |

The amino acid side chains in this compound are potential sites for various post-translational modifications (PTMs), which can significantly alter the peptide's function. wikipedia.org Mass spectrometry is highly effective at identifying these modifications by detecting the corresponding mass shift in the peptide or its fragments. nih.gov

Phosphorylation: The hydroxyl groups on Threonine, Serine, and Tyrosine are common sites for phosphorylation, the addition of a phosphate (B84403) group (+79.966 Da). khanacademy.orgnews-medical.net This modification is a key mechanism in cell signaling.

Acetylation/Ubiquitination: The ε-amino group of Lysine can be acetylated (+42.011 Da) or ubiquitinated (addition of a small protein, ubiquitin), modifications often involved in regulating protein stability and function. khanacademy.orgnih.gov

Methylation: The side chains of both Lysine and Arginine can be methylated (addition of a methyl group, +14.016 Da), which can influence protein-protein interactions. news-medical.net

The location of a PTM can be pinpointed using MS/MS, as the mass shift will be observed on the specific b- or y-ion fragment containing the modified residue.

Table 3: Common Potential Post-Translational Modifications (PTMs) on this compound

| Amino Acid Residue | Modification | Mass Change (Da) | Biological Relevance |

|---|---|---|---|

| Threonine (Thr) | Phosphorylation | +79.966 | Signaling, Regulation |

| Serine (Ser) | Phosphorylation | +79.966 | Signaling, Regulation |

| Serine (Ser) | O-Glycosylation | Variable | Protein folding, Stability |

| Lysine (Lys) | Acetylation | +42.011 | Regulation |

| Lysine (Lys) | Methylation | +14.016 | Epigenetics, Interactions |

| Lysine (Lys) | Ubiquitination | +8508.5 (for single ubiquitin) | Protein degradation |

| Tyrosine (Tyr) | Phosphorylation | +79.966 | Signaling pathways |

| Arginine (Arg) | Methylation | +14.016 | Gene regulation, Signal transduction |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing information under near-physiological conditions. nmims.edu A series of 1D and 2D NMR experiments are performed to first assign the chemical shifts of all the protons in the peptide and then to calculate its structure.

The initial step involves assigning each resonance in the proton NMR spectrum to a specific atom in the peptide. 2D experiments like Total Correlation Spectroscopy (TOCSY) are used to identify the protons that belong to a single amino acid's spin system. utexas.edu For example, TOCSY can link the amide proton (NH) of a serine residue to its α-proton (Hα) and its two β-protons (Hβ). Subsequently, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are in the same residue. Sequential NOEs between the Hα of one residue and the NH of the next (Hαᵢ to NHᵢ₊₁) are used to confirm the amino acid sequence and provide the distance restraints needed for structure calculation. wikipedia.org

Table 4: Typical ¹H NMR Chemical Shifts (ppm) for Residues in a Random Coil Peptide

| Amino Acid | NH | Hα | Hβ | Other Side Chain Protons |

|---|---|---|---|---|

| Threonine | 8.24 | 4.35 | 4.22 | γ-CH₃: 1.22 |

| Serine | 8.32 | 4.50 | 3.87 | - |

| Lysine | 8.29 | 4.36 | 1.89 | γ-CH₂: 1.50, δ-CH₂: 1.72, ε-CH₂: 3.02 |

| Tyrosine | 8.30 | 4.60 | 3.04 | δ-CH: 7.18, ε-CH: 6.87 |

| Arginine | 8.27 | 4.38 | 1.92 | γ-CH₂: 1.68, δ-CH₂: 3.25 |

NMR is uniquely suited to studying the dynamic nature of peptides. nih.gov Variations in NMR peak intensities and line widths can provide information about conformational exchange processes occurring on a wide range of timescales. For this compound, this could reveal whether the peptide exists as a single well-defined structure or as an ensemble of conformations in solution.

Furthermore, NMR is a key tool for investigating ligand binding. nih.govspringernature.com When this compound binds to a larger target molecule, such as a protein, changes in its NMR spectrum can be observed. In chemical shift perturbation (CSP) experiments, a 2D spectrum of the isotopically labeled peptide is recorded with and without the binding partner. nih.gov Residues at the binding interface typically show the largest changes in their chemical shifts, thus mapping the binding site on the peptide. scilit.com Conversely, if the peptide is unlabeled and the protein is labeled, the binding site can be mapped on the protein's surface. Techniques like Saturation Transfer Difference (STD) NMR can also be used, where saturation is transferred from the protein to the bound peptide, allowing for the identification of binding and the determination of which parts of the peptide are in closest contact with the protein. mdpi.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a non-destructive spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org It is an invaluable tool for investigating the secondary structure of peptides and proteins in solution. nih.govmtoz-biolabs.com The chromophore in the far-UV region (190-250 nm) is the peptide bond itself, and the signal it generates is sensitive to the regular, folded environment of the peptide backbone. nih.govbiopharmaspec.com

In the context of this compound, CD spectroscopy is employed to determine whether the peptide adopts a defined secondary structure, such as an α-helix, β-sheet, or if it exists in a random coil conformation. americanpeptidesociety.orgmtoz-biolabs.com Distinct CD spectra are characteristic of each structural motif. biopharmaspec.com For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 190 nm. mtoz-biolabs.comwikipedia.org β-sheets show a negative band near 217 nm and a positive peak around 195 nm, while a random coil presents a more neutral spectrum with a negative peak near 200 nm. americanpeptidesociety.org

Environmental factors such as solvent polarity, pH, and temperature can influence the conformation of a short peptide like this compound. CD spectroscopy can monitor conformational changes induced by these factors or upon binding to a target molecule. americanpeptidesociety.orgnih.gov For example, a transition from a disordered state to a more ordered structure upon binding can be readily detected by a change in the CD spectrum.

| Secondary Structure | Characteristic CD Wavelengths (nm) |

| α-Helix | Negative peaks at ~222 nm and ~208 nm; Positive peak at ~192 nm |

| β-Sheet | Negative peak at ~217 nm; Positive peak at ~195 nm |

| Random Coil | Strong negative peak near 200 nm |

This table presents typical CD spectral characteristics for common secondary structures in peptides and proteins.

X-ray Crystallography for Three-Dimensional Structure Determination of Peptide-Protein Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule, including complex assemblies of peptides and proteins. nih.gov The method relies on obtaining a well-ordered crystal of the molecule of interest, which is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. nih.gov

For the peptide this compound, X-ray crystallography would be the definitive method to visualize its exact conformation when bound to a protein target. This technique provides atomic-level detail of the peptide-protein interface, revealing the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that mediate the binding. nih.gov Such structural insights are crucial for understanding the basis of molecular recognition and for structure-based drug design. researchgate.net

The process involves co-crystallizing the this compound peptide with its target protein. A significant challenge in peptide crystallography is growing high-quality crystals that diffract to a high resolution. nih.gov Once a suitable crystal is obtained and diffraction data is collected, the structure of the complex is solved. The resulting model would show the precise orientation of the Threonine, Serine, Lysine, Tyrosine, and Arginine side chains within the protein's binding pocket. nih.gov This information can reveal, for example, that the peptide adopts a specific turn or extended conformation upon binding, which might not be its preferred structure in solution. nih.gov

| Technique | Information Yielded | Requirements |

| X-ray Crystallography | High-resolution 3D atomic structure of the peptide-protein complex. | High-quality, well-ordered crystals of the complex. |

| Detailed view of intermolecular interactions (H-bonds, salt bridges, etc.). | Purified and stable peptide and protein samples. | |

| Precise conformation of the bound peptide. | Access to an X-ray source (synchrotron or in-house). |

This table summarizes the key aspects of using X-ray crystallography for studying peptide-protein complexes.

Fluorescence-Based Assays for Binding and Functional Dynamics (e.g., FRET)

Fluorescence-based assays are versatile tools for studying the binding and functional dynamics of molecules like this compound. Among these, Förster Resonance Energy Transfer (FRET) is particularly powerful for monitoring molecular interactions in real-time. wikipedia.org FRET is a distance-dependent energy transfer between two chromophores, a donor and an acceptor. youtube.com When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to a non-radiative energy transfer to the acceptor, which then fluoresces. wikipedia.orgcpcscientific.com

To study the binding of this compound to a target protein, a FRET-based assay can be designed. This typically involves labeling the peptide with one fluorophore (e.g., the donor) and the target protein with another (the acceptor). When the peptide is unbound and in solution, excitation of the donor results in its own characteristic fluorescence. Upon binding to the protein, the donor and acceptor are brought into close proximity, enabling FRET to occur. This results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity. youtube.com

This change in fluorescence signal can be used to quantify the binding affinity (Kd) of the peptide for its target. Time-resolved FRET (TR-FRET) is an advanced application that uses long-lifetime donor fluorophores to minimize background fluorescence, making the assay highly sensitive and suitable for high-throughput screening of potential interaction inhibitors. nih.govmdpi.com

| Assay Component | Role in FRET Experiment | Example |

| Donor Fluorophore | Attached to one binding partner (e.g., peptide); transfers energy upon excitation. | Cyan Fluorescent Protein (CFP) |

| Acceptor Fluorophore | Attached to the other binding partner (e.g., protein); accepts energy and fluoresces. | Yellow Fluorescent Protein (YFP) |

| Binding Event | Brings donor and acceptor into close proximity. | This compound binds to its target protein. |

| FRET Signal | Decrease in donor emission and increase in acceptor emission. | Quantifies the binding interaction. |

This table outlines the components and principles of a typical FRET-based binding assay.

Amino Acid Composition Analysis

Amino acid analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide or protein. nih.gov It serves as a crucial quality control step to verify the identity and purity of a synthetic peptide like this compound and to perform absolute peptide quantitation. nih.govresearchgate.net

The standard procedure for AAA involves the complete hydrolysis of the peptide into its constituent amino acids. This is typically achieved by heating the peptide in a strong acid, such as 6 M hydrochloric acid (HCl), which cleaves all the peptide bonds. nih.gov Following hydrolysis, the resulting mixture of free amino acids is separated, identified, and quantified. Modern methods commonly use liquid chromatography-mass spectrometry (LC-MS) for this purpose, which allows for the sensitive and accurate measurement of each amino acid without the need for derivatization. nih.gov

For the peptide this compound, AAA would confirm the presence of Threonine, Serine, Lysine, Tyrosine, and Arginine in equimolar ratios. The concentration of the peptide solution can be accurately determined by averaging the calculated concentrations of the individual, stable amino acids. nih.gov This method provides a more accurate quantification than simple UV absorbance measurements, which can be skewed by the presence of impurities. nih.gov

| Amino Acid | Expected Molar Ratio | Typical Recovery (%) |

| Threonine (Thr) | 1 | 90-95% (some degradation during hydrolysis) |

| Serine (Ser) | 1 | 85-90% (some degradation during hydrolysis) |

| Lysine (Lys) | 1 | >95% |

| Tyrosine (Tyr) | 1 | >95% |

| Arginine (Arg) | 1 | >95% |

This table shows the expected results from an amino acid analysis of pure this compound, noting that some amino acids like Serine and Threonine can partially degrade during acid hydrolysis.

Computational Biology and Modeling of Thr Ser Lys Tyr Arg

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking simulations are computational tools used to predict the preferred orientation (binding mode) of a ligand, such as a peptide, to a receptor or target molecule when bound to each other to form a stable complex. This technique is valuable for understanding the potential interactions between Thr-Ser-Lys-Tyr-Arg and its putative biological targets. While specific molecular docking studies focused exclusively on this compound and its known or predicted targets were not extensively detailed in the search results, the principles of molecular docking are widely applied to peptide-protein interactions.

Molecular docking can help to:

Predict binding affinities by estimating the strength of the interaction between the peptide and the target.

Identify key amino acid residues in both the peptide and the target that are involved in the binding interface through various interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.netnih.govill.eu

Propose potential binding sites on the target protein for the peptide.

Studies on other peptides and proteins highlight the importance of specific amino acids, including those present in this compound (Threonine, Serine, Lysine (B10760008), Tyrosine, Arginine), in mediating interactions. For instance, Arginine, Tyrosine, and Threonine residues have been identified as preferred in certain protein-RNA complexes and are involved in binding sites. nih.gov Lysine and Arginine residues, being positively charged, are often crucial for electrostatic interactions with negatively charged regions on target molecules. researchgate.net Tyrosine can participate in hydrogen bonding and pi-stacking interactions due to its aromatic ring. nih.gov Serine and Threonine contain hydroxyl groups capable of forming hydrogen bonds.

Applying molecular docking to Thr-Ser-Lys-Lys-Tyr-Arg would involve preparing the 3D structure of the peptide and the target molecule (if a specific target is hypothesized or known). Software would then be used to sample different conformations of the peptide and orientations relative to the target, scoring these poses based on their predicted binding energy. The resulting data would include predicted binding poses and interaction energies, providing a theoretical basis for the peptide's recognition by a specific molecule.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. For peptides like this compound, MD simulations can provide insights into their conformational flexibility, stability in different environments (e.g., aqueous solution, near a membrane), and the dynamics of their interactions with target molecules. thescipub.com While specific MD simulations of this compound were not prominently featured in the search results, the technique is fundamental to understanding peptide behavior at an atomic level.

MD simulations can reveal:

The range of conformations that the peptide can adopt in a given environment.

The stability of these conformations over time.

How the peptide interacts with solvent molecules or a lipid bilayer. nih.gov

The dynamic nature of the interactions between the peptide and its binding partner after initial recognition, as predicted by docking. thescipub.com

Simulations typically involve setting up a system containing the peptide, solvent, and potentially a target molecule, and then applying force fields that describe the interactions between atoms. By integrating the equations of motion, the trajectory of each atom over time is calculated, providing a dynamic view of the system. mdpi.comnih.gov

Studies using MD simulations on other peptides and proteins have demonstrated the importance of considering the dynamic nature of molecular interactions. For example, MD simulations have been used to study the distribution of amino acid side chains in lipid bilayers, showing how different residues, including those in this compound (Thr, Ser, Lys, Tyr, Arg), behave in a membrane environment. nih.gov This is relevant if the peptide's activity involves interacting with cell membranes or membrane proteins.

Applying MD simulations to this compound would allow researchers to observe how its 3D structure changes over time, how stable it is in solution, and how its interactions with a target evolve, providing a more realistic picture than static docking poses.

Homology Modeling for Prediction of Interacting Protein Structures

Homology modeling is a technique used to predict the three-dimensional structure of a protein (the target of a peptide, for instance) based on the known experimental structure of a related protein (a template). This method is particularly useful when the experimental structure of the target protein is not available. While homology modeling is applied to proteins rather than directly to the peptide this compound itself, it is a crucial step in computational studies involving peptide-protein interactions if the target structure is unknown.

The process of homology modeling typically involves:

Identifying one or more template protein structures with significant sequence similarity to the target protein.

Aligning the sequences of the target and template proteins.

Building a 3D model of the target protein based on the template structure and the sequence alignment.

Refining and validating the generated model. nih.gov

Once a reliable 3D model of the target protein is obtained through homology modeling, it can then be used in subsequent computational studies, such as molecular docking and molecular dynamics simulations, to investigate its interactions with peptides like this compound. researchgate.net For example, homology modeling has been used to build models of ion channels for docking studies with peptide toxins. researchgate.net Similarly, homology modeling has been employed to predict the structure of enzymes and identify key catalytic residues. nih.gov

If the biological target of this compound is a protein with unknown experimental structure but has homologs with known structures, homology modeling would be an essential technique to enable structure-based computational studies of the peptide-target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of a set of compounds to their biological activity. The goal is to identify structural features or physicochemical properties that are important for activity, which can then be used to design or predict the activity of new compounds. QSAR can be applied to peptides, including analyzing the relationship between their amino acid sequence and a specific activity. ddg-pharmfac.netresearchgate.net

For a peptide like this compound, QSAR studies would involve:

Defining a specific biological activity of interest (e.g., analgesic activity). nih.gov

Compiling a dataset of related peptides with known structures and measured activities.

Calculating molecular descriptors that represent the structural and physicochemical properties of these peptides. researchgate.net

Developing a statistical model that correlates the descriptors with the observed activities. researchgate.netddg-pharmfac.net

QSAR models can help to:

Identify which amino acid residues or properties within the peptide sequence are most critical for its activity. researchgate.net

Predict the activity of modified or analog peptides before they are synthesized and tested experimentally.

Gain insights into the potential mechanism of action by relating structural features to biological effects.

Studies on other peptides have successfully utilized QSAR to understand the relationship between structure and activity, such as in the case of antioxidant peptides where hydrophobic and electronic properties of amino acids were found to be important. researchgate.net Proteochemometrics, a related QSAR approach, has been used to predict peptide binding to proteins like MHC proteins by incorporating information from both peptides and proteins. ddg-pharmfac.net

While specific QSAR studies focused solely on this compound and its activities were not extensively found, applying QSAR to a dataset including this compound and its analogs with varying sequences could provide valuable information about the structural determinants of its biological effects. This would involve selecting appropriate molecular descriptors for peptides and employing suitable statistical or machine learning techniques to build the QSAR model.

Functional Studies and Biological Applications in Research Models

In Vitro Assays for Biological Activity Assessment

While the specific receptor for Thr-Ser-Lys-Tyr-Arg has not been definitively identified, studies on its effects on cellular processes provide insights into its signaling pathways. Research has indicated that neokyotorphin can stimulate the proliferation of fibroblasts. This proliferative effect is dependent on the influx of calcium ions (Ca2+) and involves the activation of several key intracellular signaling kinases, including Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase II (CaMK II), and the Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. nih.gov These findings suggest that this compound interacts with a cell surface receptor that, upon activation, triggers a cascade of intracellular events initiated by an increase in cytosolic calcium.

The susceptibility of this compound to enzymatic degradation has been investigated, providing insights into its metabolic fate. Notably, Angiotensin-Converting Enzyme (ACE) has been shown to hydrolyze neokyotorphin. nih.govuodiyala.edu.iq This enzymatic action cleaves the peptide, liberating the dipeptide kyotorphin (B1673678) (Tyr-Arg). nih.gov

Kinetic studies of this interaction have determined the Michaelis constant (Km) of brain ACE for neokyotorphin to be 0.58 mM. nih.gov This indicates that ACE may play a role in the physiological processing of neokyotorphin, converting it into another bioactive peptide. nih.gov In vitro studies have also implicated pepsin and cathepsin D in the generation of neokyotorphin from hemoglobin. nih.gov

Table 1: Enzyme Kinetic Data for this compound

| Enzyme | Action on this compound | Kinetic Parameter (Km) | Product |

|---|

This compound has demonstrated notable antimicrobial properties. nih.govcapes.gov.br It is described as a small, hydrophilic antimicrobial peptide. nih.govcapes.gov.br Research has shown its efficacy against a range of microorganisms, contributing to its potential as a natural preservative. nih.govpreprints.org

Studies have identified this compound as an antibacterial peptide in hydrolysates of both human and bovine hemoglobin. scielo.brhtct.com.br The peptide is known to be a growth inhibitor of pathogenic bacteria commonly associated with food contamination. mdpi.com Its broad-spectrum activity has been noted against both Gram-positive and Gram-negative bacteria. acs.org However, one study noted a lack of antimicrobial activity using a specific methodology, suggesting that the method of synthesis or purification could influence its effectiveness. researchgate.net

In addition to its antimicrobial effects, this compound exhibits significant antioxidant activity. scielo.brresearchgate.net This dual functionality makes it a compound of interest, particularly in food preservation. researchgate.net The peptide's ability to delay rancidity in meat is attributed to its antioxidant properties, which can reduce lipid oxidation by approximately 60%. nih.govoup.com

The antioxidant capacity of this compound has been identified in hydrolysates of hemoglobin. scielo.br Its effectiveness has been compared to that of butylated hydroxytoluene (BHT), a common synthetic antioxidant used in the food industry. nih.govpreprints.org

Table 2: Summary of Biological Activities of this compound

| Biological Activity | Research Model/Assay | Key Findings |

|---|---|---|

| Antimicrobial | Bacterial and Fungal Models | Inhibits growth of various pathogenic bacteria. mdpi.comacs.org |

| Antioxidant | Lipid Oxidation Assays | Reduces lipid oxidation by ~60%. nih.govoup.com |

Neuroscientific Research Applications (e.g., modulation of neurotransmitter release, analgesic mechanisms)